1,3-Dimethylimidazolium bicarbonate
Overview
Description
1,3-Dimethylimidazolium bicarbonate is an ionic liquid that has garnered significant interest in the field of green chemistry. It is known for its unique properties, including high thermal stability, low volatility, and the ability to dissolve a wide range of substances. These characteristics make it a valuable compound for various industrial and scientific applications.
Preparation Methods
1,3-Dimethylimidazolium bicarbonate can be synthesized through several methods. One common synthetic route involves the N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate. This reaction produces 1,3-dimethylimidazolium-2-carboxylate, which can then be converted to the bicarbonate form . The reaction conditions typically involve moderate temperatures and the use of a solvent such as acetonitrile.
Industrial production methods often focus on optimizing the yield and purity of the compound. This can involve the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1,3-Dimethylimidazolium bicarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, although they are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1,3-Dimethylimidazolium bicarbonate has a wide range of scientific research applications:
Biology: The compound’s ability to dissolve biomolecules makes it useful in biological research, particularly in the study of enzyme reactions and protein folding.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1,3-Dimethylimidazolium bicarbonate exerts its effects involves its ability to stabilize transition states and intermediates in chemical reactions. This is primarily due to its ionic nature and the presence of the imidazolium ring, which can interact with various molecular targets through hydrogen bonding and π-stacking interactions . These interactions facilitate the formation of reaction intermediates and lower the activation energy of the reactions.
Comparison with Similar Compounds
1,3-Dimethylimidazolium bicarbonate can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium chloride: Another ionic liquid with similar properties but different solvation capabilities.
1-Ethyl-3-methylimidazolium acetate: Known for its use in cellulose dissolution and other applications in green chemistry.
1,3-Dimethylimidazolium methyl carbonate: A closely related compound with different reactivity and applications.
The uniqueness of this compound lies in its zwitterionic nature and its ability to act as a catalyst in a wide range of reactions, making it a versatile and valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;hydrogen carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.CH2O3/c1-6-3-4-7(2)5-6;2-1(3)4/h3-5H,1-2H3;(H2,2,3,4)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCNWHQKGUZEDB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.C(=O)(O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657805 | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium hydrogen carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945017-57-2 | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium hydrogen carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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